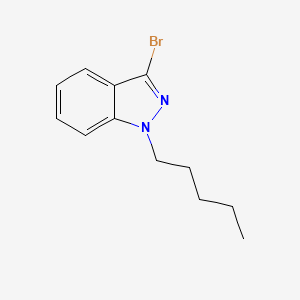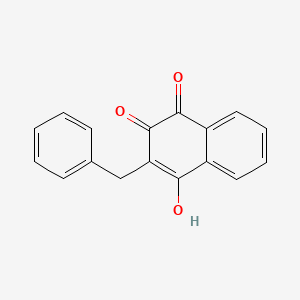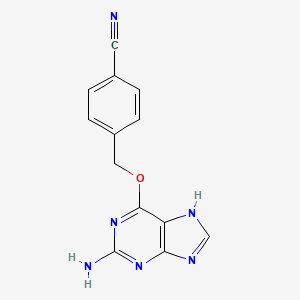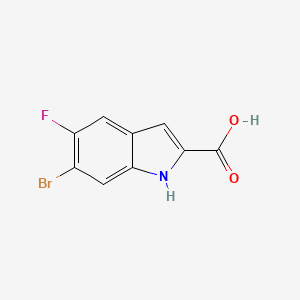
3-Bromo-1-pentyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-pentyl-1H-indazole is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a bromine atom at the third position and a pentyl group at the first position of the indazole ring. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-pentyl-1H-indazole typically involves the bromination of 1-pentyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-pentyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products like 3-azido-1-pentyl-1H-indazole or 3-thiocyanato-1-pentyl-1H-indazole.
Oxidation and Reduction: Products with altered oxidation states or functional groups.
Coupling Reactions: Various aryl or alkyl-substituted indazoles.
Applications De Recherche Scientifique
3-Bromo-1-pentyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-pentyl-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application.
Comparaison Avec Des Composés Similaires
1-Pentyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-Bromo-1H-indazole: Lacks the pentyl group, which may affect its biological activity and solubility.
3-Bromo-1-methyl-1H-indazole: Features a methyl group instead of a pentyl group, influencing its chemical and biological properties.
Uniqueness: 3-Bromo-1-pentyl-1H-indazole is unique due to the presence of both the bromine atom and the pentyl group, which can significantly influence its reactivity, solubility, and biological activity compared to other indazole derivatives.
Propriétés
Formule moléculaire |
C12H15BrN2 |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
3-bromo-1-pentylindazole |
InChI |
InChI=1S/C12H15BrN2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14-15/h4-5,7-8H,2-3,6,9H2,1H3 |
Clé InChI |
XTVVZQFOJLBZEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)
![3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11855278.png)

![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)
![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)




![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)

![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)


